N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide
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Overview
Description
N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of imines It is characterized by the presence of a chlorophenyl group attached to a methylideneamino moiety, which is further connected to a cyclohexanecarboxamide group
Preparation Methods
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide typically involves a condensation reaction between 4-chlorobenzaldehyde and cyclohexanecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .
Chemical Reactions Analysis
N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-[(E)-(4-chlorophenyl)methylidene]-2-propanamine: This compound has a similar structure but differs in the presence of a propanamine group instead of a cyclohexanecarboxamide group.
N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitrobenzamide: This compound contains a nitrobenzamide group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,17,18)/b16-10+ |
InChI Key |
XLAAOLWBQADMOP-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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